molecular formula C28H23NO5 B11141344 7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B11141344
M. Wt: 453.5 g/mol
InChI Key: GDDMCIFNBANDEV-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic molecule that features both indole and chromenone moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The indole nucleus, in particular, is a common scaffold in many natural products and synthetic drugs due to its versatile chemical properties .

Mechanism of Action

The mechanism of action of 7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The chromenone moiety can also interact with DNA and proteins, contributing to its biological activity .

Properties

Molecular Formula

C28H23NO5

Molecular Weight

453.5 g/mol

IUPAC Name

7-[2-(1,2-dimethylindol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H23NO5/c1-17-27(21-6-4-5-7-24(21)29(17)2)25(30)16-33-20-12-13-22-26(14-20)34-15-23(28(22)31)18-8-10-19(32-3)11-9-18/h4-15H,16H2,1-3H3

InChI Key

GDDMCIFNBANDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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